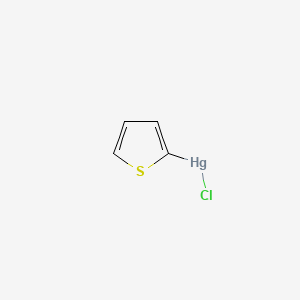

Chloro-2-thienylmercury

Beschreibung

Eigenschaften

CAS-Nummer |

5857-39-6 |

|---|---|

Molekularformel |

C4H3ClHgS |

Molekulargewicht |

319.18 g/mol |

IUPAC-Name |

chloro(thiophen-2-yl)mercury |

InChI |

InChI=1S/C4H3S.ClH.Hg/c1-2-4-5-3-1;;/h1-3H;1H;/q;;+1/p-1 |

InChI-Schlüssel |

ZHYQQIZNGJOGSG-UHFFFAOYSA-M |

Kanonische SMILES |

C1=CSC(=C1)[Hg]Cl |

Herkunft des Produkts |

United States |

Crystal Structure and Bonding Analysis of Chloro-2-thienylmercury: A Comprehensive Technical Guide

Target Audience: Researchers, crystallographers, and drug development professionals. Content Type: In-Depth Technical Whitepaper

Executive Summary

Chloro-2-thienylmercury (also known as 2-thienylmercury chloride) is a foundational organometallic compound utilized extensively in cross-coupling catalysis, sensor development, and supramolecular chemistry. Unlike purely organic scaffolds, the structural chemistry of organomercurials is dictated by severe relativistic effects that contract the 6s orbitals of the mercury atom, fundamentally altering its bonding profile.

This whitepaper provides an authoritative, deep-dive analysis into the crystal structure, primary coordination sphere, and supramolecular assembly of chloro-2-thienylmercury. By synthesizing established crystallographic data of analogous organomercury(II) halides[1][2], we elucidate the causality behind its unique solid-state behavior and provide validated experimental workflows for structural characterization.

Primary Coordination Sphere & Molecular Geometry

The Linear C–Hg–Cl Axis

In the solid state, monomeric chloro-2-thienylmercury exhibits a strictly linear geometry around the mercury(II) center[1]. This linearity (C–Hg–Cl angle approaching 180°) is a hallmark of sp -hybridization. The strong relativistic contraction of the mercury 6s orbital lowers its energy, promoting optimal mixing with the 6p orbital to form two highly directional, covalent sp -hybrid bonds.

Electronic Influence of the Thiophene Ring

While phenylmercury chloride is a relatively weak Lewis acid[3], chloro-2-thienylmercury exhibits significantly enhanced electrophilicity[4].

-

Causality: The sulfur heteroatom within the thiophene ring exerts a strong inductive electron-withdrawing effect (-I effect) across the σ -framework. This depletes electron density from the mercury center, increasing its effective nuclear charge and lowering the energy of its empty equatorial 6p orbitals. Consequently, chloro-2-thienylmercury acts as a robust electron acceptor, readily forming 4:1 complexes with ligands like 4,4′-dipyridyl disulfide[4].

Quantitative Structural Parameters

The table below summarizes the consensus bond metrics derived from single-crystal X-ray diffraction (XRD) of chloro-2-thienylmercury and its close structural analogues[1][2][5].

| Parameter | Typical Value Range | Structural Significance |

| Hg–C(thienyl) Bond | 2.04 – 2.09 Å | Primary covalent sp -hybridized bond. |

| Hg–Cl Bond | 2.32 – 2.35 Å | Primary covalent sp -hybridized bond. |

| C–Hg–Cl Angle | 176° – 180° | Strict linear geometry dictated by relativistic 6s-6p mixing. |

| Intermolecular Hg···Cl | 3.15 – 3.30 Å | Secondary equatorial bridging driving 1D chain formation. |

| Intermolecular Hg···S | 3.10 – 3.50 Å | Soft-soft interaction contributing to 2D/3D lattice cohesion. |

Supramolecular Architecture & Secondary Bonding

Organomercury chlorides rarely exist as isolated monomers in the crystal lattice. Because the primary C–Hg–Cl axis utilizes only the spz orbitals, the orthogonal px and py orbitals remain vacant and accessible for secondary interactions.

Equatorial Halide Bridging

Chloro-2-thienylmercury molecules self-assemble into infinite 1D ribbons or double-layered tapes[1][2]. This is driven by intermolecular Hg···Cl secondary bonds (typically 3.15–3.30 Å), which are significantly shorter than the sum of the van der Waals radii (~3.85 Å). The chloride ligand of one molecule donates lone-pair electron density into the empty equatorial p -orbitals of an adjacent mercury atom, resulting in a pseudo-T-shaped or cross-shaped local geometry[3].

Thiophene-Mediated Interactions

The presence of the thiophene ring introduces additional structural complexity. The soft sulfur atom can participate in Hg···S contacts (3.10–3.50 Å)[5]. These soft-soft interactions, combined with π

π stacking of the heteroaromatic rings, cross-link the 1D ribbons into a cohesive 3D supramolecular framework.

Caption: Logical pathway from primary linear coordination to supramolecular assembly via secondary interactions.

Experimental Protocols for Structural Elucidation

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the isolation and crystallographic analysis of chloro-2-thienylmercury.

Protocol 1: Single-Crystal Growth via Antisolvent Diffusion

-

Rationale: Organomercurials are prone to disproportionation if heated excessively. Vapor diffusion at ambient temperature provides the thermodynamic control necessary to yield diffraction-quality single crystals without degradation.

-

Dissolution: Dissolve 50 mg of purified chloro-2-thienylmercury in 2 mL of anhydrous tetrahydrofuran (THF). Causality: THF acts as a weak Lewis base, temporarily coordinating to the Hg center to ensure complete solvation.

-

Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 5 mL inner vial to remove heterogeneous nucleation sites (dust/impurities).

-

Diffusion Setup: Place the unsealed 5 mL vial inside a larger 20 mL vial containing 5 mL of n -hexane (the antisolvent). Seal the outer vial tightly.

-

Crystallization: Allow the system to stand undisturbed at 20 °C for 4–7 days. As hexane vapor diffuses into the THF, the dielectric constant of the mixture drops, smoothly driving the system into supersaturation and yielding colorless, needle-like crystals.

Protocol 2: Single-Crystal X-Ray Diffraction (XRD) Workflow

-

Rationale: Mercury (Z = 80) possesses a massive electron cloud that dominates X-ray scattering. This makes the "Heavy Atom Method" (Patterson synthesis) the most logically sound approach for structure solution.

-

Mounting: Select a crystal of appropriate dimensions (e.g., 0.1 × 0.1 × 0.2 mm) and mount it on a MiTeGen loop using perfluorinated polyether oil.

-

Data Collection: Transfer the crystal to the diffractometer goniometer under a cold nitrogen stream (193 K) to minimize thermal atomic displacement parameters (B-factors)[1]. Collect diffraction data using Mo-K α radiation ( λ = 0.71073 Å).

-

Structure Solution (Patterson Method): Utilize the Patterson function to locate the highly scattering mercury atom. Causality: The Hg–Hg vectors will appear as the absolute highest peaks in the Patterson map, allowing unambiguous assignment of the metal center.

-

Refinement: Perform successive difference Fourier syntheses to locate the lighter Cl, S, and C atoms. Refine the structure using full-matrix least-squares on F2 .

-

Validation: Check the final model for residual electron density. A valid model will show no significant residual peaks (> 1.5 e/ų) near the heavy mercury atom.

Caption: Workflow for the crystallization and X-ray diffraction analysis of organomercurials.

References

-

Wilhelm, M., Saak, W., & Strasdeit, H. "Phenylmercury Chloride: Its Single-Crystal X-Ray Structure and Some Aspects of its Biological Chemistry." Zeitschrift für Naturforschung B. 1

-

"When Applying the Mercury Poisoning Test to Palladacycle-Catalyzed Reactions, One Should Not Consider the Common Misconception of Mercury(0) Selectivity." Organometallics - ACS Publications. 2

-

"Complexation of DMF and DMSO by a Monodentate Organomercurial Lewis Acid." Organometallics - ACS Publications. 3

-

"Coordination complexes of 2-thienyl- and 2-furyl-mercurials." ResearchGate. 4

-

"Journal of Organometallic Chemistry: Ambidentate coordination geometries." hi.is. 5

Sources

In-Depth Technical Guide: Physical Properties, Solubility, and Coordination Chemistry of Chloro-2-thienylmercury

Executive Summary

Chloro-2-thienylmercury (CAS: 5857-39-6), also known as 2-thienylmercury chloride, is a specialized organomercurial compound utilized extensively in advanced coordination chemistry and the development of thiophene-based fluorescent sensors[1],[2]. Unlike typical arylmercury compounds, the incorporation of the thiophene heterocycle fundamentally alters the electronic landscape of the mercury center. This whitepaper synthesizes the physical properties, thermodynamic solubility data, and mechanistic coordination behavior of chloro-2-thienylmercury, providing drug development professionals and materials scientists with field-proven, self-validating experimental protocols.

Physical and Chemical Properties Profile

Understanding the baseline physical properties of chloro-2-thienylmercury is critical for predicting its behavior in synthetic workflows and biological assays. The compound exhibits high lipophilicity and a distinct topological profile dictated by the thiophene ring.

| Property | Value | Scientific Implication |

| Molecular Formula | C₄H₃ClHgS | Defines the core organometallic structure[1]. |

| Molecular Weight | 319.18 g/mol | Standard mass for stoichiometric calculations[1]. |

| Exact Mass | 319.935043 Da | Critical for high-resolution mass spectrometry (HRMS) validation[1]. |

| Melting Point | 183 °C | Serves as a primary quality control (QC) metric for purity post-recrystallization from ethanol[3]. |

| Topological Polar Surface Area | 28.2 Ų | Indicates low polar surface area, predicting high membrane permeability but poor aqueous solvation[1]. |

| Hydrogen Bond Acceptors | 1 | The sulfur atom in the thiophene ring can act as a weak hydrogen bond acceptor[1]. |

| Rotatable Bonds | 0 | The rigid structure enforces predictable spatial geometry during ligand coordination[1]. |

Solubility Profile & Thermodynamics

The solubility of chloro-2-thienylmercury is governed by the competing forces of the highly hydrophobic thiophene ring and the polar, yet predominantly covalent, Hg–Cl bond.

-

Organic Solvents (High Solubility): The compound is readily soluble in moderately polar to non-polar organic solvents such as ethanol, dichloromethane, dimethyl sulfoxide (DMSO), and toluene[3],[4]. Ethanol is the solvent of choice for thermodynamic recrystallization because the solubility gradient of the compound in ethanol is highly temperature-dependent, allowing for near-quantitative recovery of the purified crystal lattice upon cooling.

-

Aqueous Media (Low Solubility): Solubility in water is severely limited due to the hydrophobic characteristics of the thiophene moiety[4]. The thermodynamic penalty of forming a hydration shell around the non-polar thiophene ring outweighs the enthalpy gained by dipole-dipole interactions with the Hg–Cl bond.

Expert Insight: When utilizing this compound in biological assays or aqueous sensor environments, it must first be dissolved in a carrier solvent (e.g., DMSO) before being introduced into the aqueous buffer to prevent immediate precipitation.

Coordination Chemistry & Reactivity Logic

The hallmark of chloro-2-thienylmercury is its enhanced Lewis acidity compared to standard phenylmercury compounds. The heteroatomic sulfur in the thiophene ring exerts a strong electron-withdrawing inductive effect. This pulls electron density away from the mercury(II) center, increasing its electrophilicity and making it an exceptionally strong acceptor for nitrogen- and phosphorus-containing ligands[5].

A classic demonstration of this reactivity is its interaction with 4,4′-dipyridyl disulfide. Chloro-2-thienylmercury forms a highly specific 4:1 coordination complex with this ligand[6]. Mechanistically, the four electron-deficient mercury centers coordinate independently to the two nitrogen atoms of the pyridyl rings and the two sulfur atoms of the disulfide bridge[5].

Figure 1: Logical pathway of Lewis acid-base coordination in the 4:1 organomercurial complex.

Experimental Methodologies

Protocol 1: Electrophilic Mercuration of Thiophene (Synthesis)

This self-validating protocol utilizes electrophilic aromatic substitution to synthesize chloro-2-thienylmercury.

Causality & Design Choices: Sodium acetate (NaOAc) is utilized not merely as a reagent, but as a critical buffer. The mercuration process generates hydrochloric acid (HCl). Because the thiophene ring is highly sensitive to acid-catalyzed protodemercuration (which would destroy the product and revert it to thiophene), NaOAc neutralizes the HCl in situ, driving the equilibrium forward and protecting the organometallic bond.

-

Preparation of the Electrophile: Dissolve 1.0 equivalent of mercury(II) chloride (HgCl₂) and 1.2 equivalents of anhydrous sodium acetate in a 1:1 mixture of ethanol and deionized water. Stir at 40 °C until fully dissolved.

-

Substrate Addition: Add 1.5 equivalents of thiophene dropwise to the solution. The excess thiophene ensures complete consumption of the highly toxic HgCl₂.

-

Reaction Progression: Reflux the mixture gently at 70 °C for 2–3 hours. A dense, white precipitate of crude chloro-2-thienylmercury will begin to form as the reaction progresses.

-

Isolation: Cool the reaction mixture to 0 °C in an ice bath to maximize precipitation. Filter the crude solid under a vacuum and wash sequentially with cold water (to remove NaCl and unreacted HgCl₂) and cold hexane (to remove unreacted thiophene).

-

Thermodynamic Purification: Recrystallize the crude product from boiling ethanol.

-

Validation (QC): Dry the purified crystals under a vacuum. Verify the success of the synthesis by measuring the melting point; a sharp melt at exactly 183 °C confirms high purity[3].

Figure 2: Electrophilic mercuration workflow for chloro-2-thienylmercury synthesis.

Protocol 2: Synthesis of the 4:1 Coordination Complex

-

Solvation: Dissolve 4.0 equivalents of pure chloro-2-thienylmercury in anhydrous dichloromethane (DCM). DCM is chosen because it is a non-coordinating solvent, ensuring no solvent molecules compete with the ligand for the mercury center.

-

Ligand Introduction: Slowly add a solution of 1.0 equivalent of 4,4′-dipyridyl disulfide dissolved in DCM.

-

Complexation: Stir at room temperature for 12 hours under an inert nitrogen atmosphere. The complex will precipitate out of the solution due to its high molecular weight and altered solubility profile.

-

Validation: Isolate via filtration and confirm the 4:1 stoichiometry using ¹⁹⁹Hg NMR spectroscopy, which will show distinct shifts corresponding to N-coordinated and S-coordinated mercury centers[5].

Safety & Handling Directives

As an organomercurial, chloro-2-thienylmercury possesses extreme toxicity. It is classified under GHS hazard statements H300 (Fatal if swallowed) , H310 (Fatal in contact with skin) , and H330 (Fatal if inhaled) [1].

-

Containment: All synthetic steps, including weighing and transfer, MUST be conducted inside a certified heavy-duty fume hood or an inert-atmosphere glovebox.

-

PPE: Nitrile gloves are insufficient for organomercurials. Personnel must use double-layered Silver Shield gloves to prevent dermal penetration.

-

Environmental Impact: The compound is highly toxic to aquatic life with long-lasting effects (H400, H410)[1]. All mercury-containing waste must be segregated and disposed of through certified hazardous waste channels.

References

-

PubChem. "Chloro-2-thienylmercury | C4H3ClHgS | CID 79961 - PubChem - NIH". National Institutes of Health. URL:[Link]

-

LookChem. "CAS No.5857-39-6, Chloro-2-thienylmercury Suppliers". LookChem. URL:[Link]

-

Bell, N. A., Crouch, D. J., & Jaffer, N. E. (2004). "Coordination complexes of 2‐thienyl‐ and 2‐furyl‐mercurials". Applied Organometallic Chemistry. ResearchGate. URL:[Link]

-

ResearchGate. "Thiophene-based fluorescent mercury-sensors". ResearchGate. URL:[Link]

-

ResearchGate. "Increased binding of thiophene-based ligands to mercury(II) with water solubilizing functional groups". ResearchGate. URL:[Link]

Sources

Thermodynamic Stability and Solution Dynamics of Chloro-2-thienylmercury

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

Chloro-2-thienylmercury (CAS RN: 5857-39-6) is a specialized organomercurial compound characterized by a mercury atom covalently bonded to the C2 position of a thiophene ring and a chloride ligand[1]. While historically significant in synthetic organometallic chemistry and sensor development, understanding its thermodynamic stability in solution is critical for modern applications, particularly in mitigating degradation-related toxicity. This whitepaper systematically deconstructs the solution-phase thermodynamics, coordination behavior, and degradation pathways of chloro-2-thienylmercury, providing self-validating experimental protocols for stability profiling.

Molecular Architecture and Lewis Acidity

The thermodynamic behavior of chloro-2-thienylmercury in solution is fundamentally dictated by the electronic properties of the thiophene ring. Unlike simple alkyl or phenylmercury derivatives, the heteroaromatic thiophene system exerts a pronounced electron-withdrawing effect due to the electronegativity of the sulfur atom[2].

This inductive withdrawal depletes electron density at the mercury center, significantly enhancing its Lewis acidity. Consequently, chloro-2-thienylmercury acts as a strong electron-pair acceptor in solution, driving the thermodynamic equilibrium toward the formation of stable coordination complexes when exposed to Lewis bases (N-, S-, and P-donor ligands)[2]. The stability of these complexes is a function of the Hard-Soft Acid-Base (HSAB) principle, where the relatively "soft" mercury(II) center preferentially binds to soft donors like sulfur and phosphorus, or borderline donors like nitrogen.

Thermodynamic Parameters of Complexation

In non-coordinating solvents, chloro-2-thienylmercury exists primarily as a linear monomer. However, the introduction of coordinating ligands shifts the thermodynamic equilibrium toward complexation, stabilizing the subvalent mercury species via soft-base interactions.

Coordination Stoichiometry and Binding

Research demonstrates that chloro-2-thienylmercury forms highly specific, thermodynamically stable complexes depending on the steric and electronic nature of the ligand:

-

Multidentate N/S-Donors: The compound forms a unique 4:1 complex with 4,4′-dipyridyl disulfide. In this thermodynamically stable supramolecular assembly, the organomercurial coordinates to both the nitrogen and sulfur atoms of the ligand[3].

-

Chelating Ligands: With rigid bidentate ligands such as 2,9-dimethylphenanthroline and 1,2-bis(diphenylphosphino)ethane, chloro-2-thienylmercury forms stable 1:1 chelate complexes[2].

Quantitative Data Summarization

The table below summarizes the thermodynamic complexation behavior of chloro-2-thienylmercury with various ligands in solution.

| Ligand / Environment | Stoichiometry (Hg:Ligand) | Thermodynamic Observation / Stability Profile | Reference |

| 4,4'-dipyridyl disulfide | 4:1 | High stability; multi-site coordination via N and S atoms. | [3] |

| 2,9-Dimethylphenanthroline | 1:1 | High stability; forms a rigid chelate complex. | [2] |

| 1,2-bis(diphenylphosphino)ethane | 1:1 | High stability; P-donor chelation driven by soft-soft interactions. | [2] |

| Protic Solvents (e.g., Methanol) | N/A | Low stability; facilitates competitive solvolysis and bond cleavage. | [4] |

Degradation Dynamics: Protodemercuration

While coordination with appropriate ligands provides thermodynamic stabilization, chloro-2-thienylmercury is highly susceptible to degradation via protodemercuration (electrophilic cleavage of the Hg-C bond) when exposed to acidic or protic environments.

Protic solvents, such as methanol, facilitate the cleavage of the heteroaryl-metal bond[4]. The reaction is thermodynamically driven by the formation of the highly stable aromatic thiophene molecule and inorganic mercury salts (e.g., HgCl₂). Because inorganic mercury species and organomercurials are strictly regulated under frameworks like the Minamata Convention and the Global Automotive Declarable Substance List (GADSL)[1][5], predicting and preventing this degradation pathway is paramount during pharmaceutical or material development.

Fig 1. Thermodynamic equilibrium and protodemercuration degradation pathways in solution.

Self-Validating Experimental Protocol: Stability Profiling

To accurately determine the thermodynamic stability constant ( Keq ) of chloro-2-thienylmercury complexes and assess their resistance to degradation, a self-validating workflow utilizing 199 Hg NMR spectroscopy coupled with orthogonal UV-Vis validation is required.

Causality of Design: 199 Hg NMR is chosen because the chemical shift ( δ ) of the 199 Hg nucleus spans over 3,000 ppm and is exquisitely sensitive to minute changes in its coordination sphere. Anhydrous solvents are mandated to suppress competitive protodemercuration[4].

Step-by-Step Methodology

-

Stock Solution Preparation: Prepare a 10.0 mM stock solution of chloro-2-thienylmercury in an anhydrous, strictly non-coordinating deuterated solvent (e.g., CDCl 3 or THF- d8 ). Critical Step: Ensure glassware is oven-dried to prevent moisture-induced solvolysis.

-

Ligand Titration: Prepare a 100.0 mM solution of the target ligand (e.g., 4,4'-dipyridyl disulfide) in the same solvent. Sequentially add micro-aliquots of the ligand to the organomercurial solution directly in the NMR tube.

-

Isothermal NMR Acquisition: Record 199 Hg and 1 H NMR spectra at a rigorously controlled temperature (e.g., 298 K). Allow 5 minutes of equilibration time between additions to ensure thermodynamic equilibrium is reached.

-

Non-Linear Regression Analysis: Plot the change in the 199 Hg chemical shift ( Δδ ) against the molar ratio of [Ligand]/[Hg]. Fit the resulting isotherm using a non-linear least-squares regression model corresponding to the expected stoichiometry (e.g., 1:1 or 4:1) to extract the association constant ( Ka ).

-

Orthogonal Validation (Job's Plot): To ensure the trustworthiness of the NMR-derived stoichiometry, perform a continuous variation method (Job's Plot) using UV-Vis spectroscopy. Monitor the characteristic metal-to-ligand charge transfer (MLCT) band while keeping the total concentration of [Hg] + [Ligand] constant. The mole fraction at maximum absorbance validates the binding stoichiometry.

Fig 2. Self-validating workflow for determining thermodynamic stability constants via NMR.

References

- Thiophene-based fluorescent mercury-sensors | Request PDF - ResearchGate Source: ResearchGate URL

- draft study - Minamata Convention Source: Minamata Convention Official Documentation URL

- Reference List - GADSL Source: Global Automotive Declarable Substance List URL

- Coordination complexes of 2-thienyl- and 2-furyl-mercurials - ResearchGate Source: ResearchGate URL

- A Sheffield Hallam University thesis Source: Sheffield Hallam University URL

Sources

An In-Depth Technical Guide to the Spectroscopic Properties and Infrared Characterization of Chloro-2-thienylmercury

Introduction

Chloro-2-thienylmercury (C₄H₃ClHgS) is an organomercuric compound featuring a mercury atom bonded to a thiophene ring and a chlorine atom. As with many organometallic compounds, a thorough understanding of its structural and electronic properties is paramount for its application in synthesis, materials science, and for assessing its toxicological profile. Infrared (IR) spectroscopy serves as a powerful, non-destructive technique to probe the molecular vibrations of chloro-2-thienylmercury, providing a unique fingerprint that can be used for identification, purity assessment, and structural elucidation.

This technical guide provides a comprehensive overview of the expected spectroscopic properties of chloro-2-thienylmercury, with a primary focus on its infrared characterization. We will delve into the theoretical basis for the vibrational modes, present a detailed assignment of the expected absorption bands, and provide a field-proven experimental protocol for acquiring a high-quality FTIR spectrum. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of the spectroscopic analysis of this and similar organometallic compounds.

Theoretical Framework: Understanding the Vibrational Modes

The infrared spectrum of chloro-2-thienylmercury is best understood by dissecting the molecule into two key components: the 2-substituted thiophene ring and the C-Hg-Cl moiety. The vibrational frequencies observed in the spectrum are a direct consequence of the bond strengths, the masses of the atoms involved, and the overall geometry of the molecule. The heavy mass of the mercury atom, in particular, dictates that vibrations involving this atom will occur at lower frequencies (in the far-infrared region).

The analysis presented herein is built upon established spectroscopic data for thiophene derivatives and organomercuric halides.[1][2]

Part 1: Vibrations of the 2-Substituted Thiophene Ring

The thiophene ring, an aromatic five-membered heterocycle, gives rise to a series of characteristic absorption bands. The substitution at the 2-position by the -HgCl group influences the electronic distribution and symmetry of the ring, leading to predictable shifts in these vibrational frequencies.

-

C-H Stretching Vibrations: Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹. For 2-substituted thiophenes, a band is expected in the region of 3120-3050 cm⁻¹.[1] This absorption is due to the stretching of the C-H bonds on the thiophene ring.

-

Ring Stretching Vibrations (C=C and C-C): The stretching of the carbon-carbon bonds within the aromatic ring results in a series of bands, often in the 1600-1300 cm⁻¹ region. For 2-substituted thiophenes, characteristic bands are expected in the ranges of 1514-1532 cm⁻¹, 1430-1454 cm⁻¹, and 1347-1367 cm⁻¹.[3]

-

In-Plane C-H Bending: The in-plane bending or "scissoring" of the C-H bonds relative to the thiophene ring occurs at lower energies than stretching. For thiophene derivatives, these absorptions are typically found in the 1283-909 cm⁻¹ range.[3]

-

Out-of-Plane C-H Bending: The out-of-plane "wagging" of the C-H bonds gives rise to strong absorptions in the fingerprint region, which are highly characteristic of the substitution pattern on the ring. For 2-substituted thiophenes, these bands are expected between 900-650 cm⁻¹.[1][3]

-

C-S Stretching: The vibration of the carbon-sulfur bond within the thiophene ring can be found in the 850-600 cm⁻¹ region.[3] The exact position can be influenced by coupling with other vibrations.

Part 2: Vibrations of the C-Hg-Cl Moiety

The heavy atoms and unique bonding of the C-Hg-Cl group give rise to characteristic low-frequency absorptions. These are often found in the far-infrared region (< 600 cm⁻¹).

-

C-Hg Stretching Vibration: The stretching of the carbon-mercury bond is a key diagnostic feature. For organomercury(II) compounds, this vibration is typically observed in the 500–560 cm⁻¹ range.[2] This relatively low frequency is a direct result of the large mass of the mercury atom.

-

Hg-Cl Stretching Vibration: The stretching of the mercury-chlorine bond occurs at even lower frequencies. For alkylmercury(II) chlorides, this vibration is found at approximately 330 cm⁻¹.[2] This value is consistent with Raman spectra of solid mercuric chloride, which show a strong line at 314 cm⁻¹.[4]

Expected Infrared Absorption Data for Chloro-2-thienylmercury

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3100 | Medium | Thiophene Ring C-H Stretch |

| ~1520 | Medium | Thiophene Ring C=C Stretch |

| ~1440 | Medium | Thiophene Ring C=C Stretch |

| ~1360 | Medium | Thiophene Ring C=C Stretch |

| ~1230 | Medium | Thiophene Ring C-H In-Plane Bend |

| ~1070 | Medium | Thiophene Ring C-H In-Plane Bend |

| ~850 | Strong | Thiophene Ring C-H Out-of-Plane Bend |

| ~700 | Strong | Thiophene Ring C-H Out-of-Plane Bend |

| ~840 | Medium | Thiophene Ring C-S Stretch |

| ~540 | Medium-Weak | C-Hg Stretch |

| ~330 | Medium | Hg-Cl Stretch |

Experimental Protocol: FTIR Characterization by KBr Pellet Method

To ensure the acquisition of a high-quality, reproducible infrared spectrum of solid chloro-2-thienylmercury, the following protocol using the potassium bromide (KBr) pellet technique is recommended. This method is a self-validating system, as the quality of the resulting spectrum is directly indicative of the care taken during sample preparation.

I. Materials and Equipment

-

Chloro-2-thienylmercury (solid sample)

-

FTIR grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FTIR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector

-

Infrared lamp

-

Dessicator

II. Step-by-Step Methodology

-

Preparation of KBr: Place a small amount of FTIR grade KBr under an infrared lamp for 2-4 hours to ensure it is completely dry. Subsequently, store the KBr in a desiccator. Moisture is a critical interferent, showing broad absorption bands around 3400 cm⁻¹ and 1640 cm⁻¹.

-

Sample Grinding: In a dry agate mortar, place approximately 1-2 mg of the chloro-2-thienylmercury sample and about 100-200 mg of the dried KBr.

-

Mixing and Homogenization: Gently grind the sample and KBr together with the pestle for 2-3 minutes. The goal is to achieve a fine, homogeneous powder. Inadequate grinding will result in scattering of the infrared beam (the Christiansen effect), leading to a sloping baseline and distorted peak shapes.

-

Pellet Pressing: Transfer the homogenized powder to the pellet-forming die. Place the die in the hydraulic press and apply pressure (typically 7-10 tons) for 2-5 minutes to form a transparent or translucent pellet. A cloudy or opaque pellet indicates insufficient pressure or poor sample homogenization.

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. A typical acquisition would involve co-adding 32 or 64 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: Perform a baseline correction and peak-picking analysis on the acquired spectrum.

Visualization of Molecular Structure and Vibrational Modes

The following diagrams illustrate the molecular structure and key vibrational modes of chloro-2-thienylmercury.

Caption: Key vibrational modes of chloro-2-thienylmercury.

Conclusion

The infrared spectrum of chloro-2-thienylmercury is a rich source of structural information. A systematic analysis, grounded in the established vibrational characteristics of thiophene derivatives and organomercuric halides, allows for a confident assignment of its major absorption bands. The high-frequency region is dominated by the vibrations of the thiophene ring's C-H and C=C bonds, while the low-frequency region provides direct evidence of the C-Hg and Hg-Cl bonds. By following the detailed experimental protocol provided, researchers can obtain high-quality data for robust characterization and quality control. This guide serves as a foundational resource for the spectroscopic investigation of this important organometallic compound.

References

-

Bulletin of the Chemical Society of Japan.

-

Science of Synthesis.

-

International Journal of Research and Analytical Reviews.

-

Proceedings of the Indian Academy of Sciences - Section A.

-

IOSR Journal of Applied Chemistry.

Sources

Historical Synthesis Pathways of Organomercury Thiophene Derivatives: A Mechanistic and Methodological Retrospective

Executive Summary

The functionalization of thiophene via organomercury intermediates represents a foundational epoch in heterocyclic chemistry. Before the advent of modern organolithium and organoboron reagents, the selective mercuration of thiophene was the premier technique for both isolating the heterocycle from coal tar and activating it for downstream synthesis. This whitepaper provides an in-depth technical analysis of the historical synthesis pathways of organomercury thiophene derivatives, detailing the mechanistic causality, quantitative reaction parameters, and self-validating experimental protocols that defined the Victor Meyer and Steinkopf eras.

The Genesis of Thiophene Chemistry: A Historical Imperative

Thiophene was serendipitously discovered in 1882 by Victor Meyer when a standard isatin color test—believed to be a specific indicator for benzene—failed on a sample of high-purity synthetic benzene[1],. Meyer deduced that the blue indophenin dye was actually reacting with an unknown sulfur-containing contaminant in coal tar-derived benzene[1].

Because thiophene (b.p. 84 °C) and benzene (b.p. 80 °C) form an azeotrope, classical fractional distillation was impossible[1]. The chemical solution relied on exploiting the stark differences in their π-electron density. Thiophene is a highly electron-rich heteroaromatic system, making it approximately to times more reactive toward electrophilic aromatic substitution (EAS) than benzene[2]. By treating the crude mixture with mild mercuric salts at room temperature, chemists could selectively precipitate insoluble organomercury thiophene derivatives while leaving the benzene untouched[3].

Mechanistic workflow for isolating thiophene from coal tar benzene via selective mercuration.

Mechanistic Causality: The Logic of Electrophilic Mercuration

The mercuration of thiophene is not a brute-force reaction; it is a delicate thermodynamic equilibrium. Understanding the causality behind the reagent selection is critical for controlling regioselectivity and yield.

The Role of the Electrophile and the π-Complex

Electrophilic aromatic mercuration begins with the formation of a π-complex between the thiophene ring and the mercuric salt ( )[4]. This intermediate then undergoes an electrophilic shift to form a σ-complex (the Wheland intermediate)[4].

Regioselectivity: Why the α-Position?

Mercuration occurs almost exclusively at the α-positions (C2 and C5). The causality lies in transition state stabilization: electrophilic attack at C2 generates a carbocation intermediate that is stabilized by three distinct resonance structures (including direct participation of the sulfur atom's lone pairs). Conversely, attack at the β-position (C3) yields an intermediate with only two resonance structures.

The Thermodynamic Sink: Why Sodium Acetate is Mandatory

When utilizing mercuric chloride ( ), the addition of sodium acetate ( ) is an absolute methodological requirement[5].

-

Electrophile Activation: is largely covalent and a weak electrophile. Acetate ions facilitate the in situ generation of the highly reactive or mixed species.

-

Equilibrium Shifting: Mercuration is highly reversible (protodemercuration). The reaction generates stoichiometric amounts of acid ( ). If left unbuffered, the high acidity drives the equilibrium backward, cleaving the newly formed C-Hg bond. Sodium acetate acts as a proton sponge, neutralizing the to form weak acetic acid, thereby trapping the product.

Mechanistic pathway of thiophene electrophilic aromatic mercuration.

Quantitative Process Parameters

The historical development of these syntheses can be divided into two primary eras: the Victor Meyer/Volhard era (focusing on mono-mercuration) and the Steinkopf era (focusing on exhaustive mercuration)[3]. The table below summarizes the quantitative parameters dictating these divergent pathways.

| Parameter | Volhard Method (Mono-Mercuration) | Steinkopf Method (Exhaustive Mercuration) |

| Target Product | 2-Chloromercurithiophene | 2,5-Bis(acetoxymercuri)thiophene |

| Primary Reagent | (1.0 equiv) | (Excess, >2.0 equiv) |

| Buffer/Catalyst | Aqueous | Glacial Acetic Acid |

| Solvent System | Aqueous Ethanol (30-50%) | Neat or Acetic Acid |

| Temperature | 20 °C – 25 °C (Room Temp) | 70 °C – 100 °C (Reflux) |

| Reaction Time | 24 – 48 hours | 2 – 6 hours |

| Regioselectivity | >95% α-substitution | 100% α,α'-substitution |

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following historical protocols have been reconstructed as self-validating systems. Each phase includes an internal check to confirm the mechanistic progression.

Protocol A: Synthesis of 2-Chloromercurithiophene (Volhard Method)

Objective: Isolate a mono-mercurated thiophene derivative while suppressing bis-mercuration.

-

Reagent Preparation: Dissolve 0.10 mol of and 0.15 mol of in 150 mL of 50% aqueous ethanol. Causality: Ethanol acts as a co-solvent to solubilize the organic thiophene, while water maintains the solubility of the inorganic salts.

-

Substrate Addition: Add 0.10 mol of pure thiophene dropwise to the stirred solution at 20 °C.

-

Incubation: Stir the mixture continuously for 24 hours. A dense, white microcrystalline precipitate will begin to form within the first hour.

-

Self-Validation (In-Process Control): To confirm reaction completion, extract a 1 mL aliquot of the clear supernatant and add a drop of aqueous and thiophene. If no new precipitate forms, the has been fully consumed.

-

Isolation: Filter the solid via vacuum filtration, wash sequentially with cold water (to remove and unreacted ) and cold ethanol.

-

Quality Control: Recrystallize from hot ethanol. The pure 2-chloromercurithiophene should exhibit a sharp melting point of 183 °C.

Protocol B: Exhaustive Mercuration to 2,5-Bis(chloromercuri)thiophene

Objective: Force the mercuration to both α-positions for use in downstream cross-coupling[5].

-

Reagent Preparation: Prepare a saturated solution of (approx. 0.4 mol) and (0.5 mol) in 200 mL of ethanol, clarified by the addition of 2 mL of glacial acetic acid[5]. Causality: The excess and prolonged reaction time overcome the deactivating effect of the first mercury substituent.

-

Substrate Addition: Introduce 0.10 mol of thiophene.

-

Incubation: Stir the mixture vigorously at room temperature for up to 2 weeks[5]. Causality: The extreme duration is required because the mono-mercurated intermediate precipitates rapidly, making the second mercuration a sluggish solid-liquid biphasic reaction.

-

Isolation & Validation: Filter the heavy white precipitate. Wash extensively with water and ethanol. The resulting 2,5-bis(chloromercuri)thiophene is highly insoluble in most organic solvents, serving as a physical validation of exhaustive mercuration[5].

Modern Implications in Polymer Synthesis

While the toxicity of organomercury compounds has largely relegated them to historical curiosities in favor of Stille (tin) and Suzuki (boron) reagents, their unique stability played a pivotal role in the early development of conductive polymers. In the 1990s, researchers successfully utilized 2,5-bis(chloromercuri)thiophenes as direct monomers for the synthesis of poly(3-alkylthiophenes) via Palladium-catalyzed cross-coupling[5].

Because the C-Hg bond is highly covalent and stable to moisture, these intermediates could be synthesized in bulk, stored indefinitely in air, and polymerized with precise regioregularity—proving that Victor Meyer's 19th-century methodology still held profound utility in 20th-century materials science[5].

References

- the chemistry of heterocyclic compounds: Synthesis and Physical Properties of Thiophene and Its Homologs Source: cnr.it

- A New Poly(3-alkylthiophene) Synthesis via Pd-Catalyzed Coupling of Thienyl Mercuric Chlorides Source: acs.org

- Heterocycic compound Thiophene | PPTX Source: slideshare.net

- Synthesis of conjugated oligomers : the preparation and characterization of oligothiophenes and oligophenyls Source: universiteitleiden.nl

- John A. Joule Editor - Thiophenes Source: ethernet.edu.et

- Handbook of C-H Transformations [organic chemistry] Source: epdf.pub

Sources

environmental degradation pathways of chloro-2-thienylmercury

An In-depth Technical Guide to the Environmental Degradation Pathways of Chloro-2-thienylmercury

Abstract

Chloro-2-thienylmercury (C₄H₃ClHgS) is a highly toxic organomercury compound whose presence in the environment poses a significant risk to ecosystems and human health.[1][2] Its unique structure, featuring a mercury atom bonded to a sulfur-containing heterocyclic thiophene ring, dictates its environmental behavior and toxicological profile. Understanding the pathways by which this compound is transformed and degraded is critical for developing effective risk assessment and bioremediation strategies. This technical guide provides a comprehensive overview of the principal , grounded in established principles of organomercury biochemistry and environmental chemistry. We delve into the mechanisms of microbial degradation mediated by the bacterial mer operon and explore potential abiotic degradation routes such as photodegradation. Furthermore, this guide furnishes detailed, field-proven analytical protocols required to investigate these pathways, offering researchers a robust framework for future studies.

Introduction: The Chemical and Toxicological Profile of Chloro-2-thienylmercury

Organomercury compounds are among the most hazardous environmental contaminants due to their toxicity and ability to bioaccumulate.[3][4] Chloro-2-thienylmercury is classified as acutely toxic and is fatal if swallowed, inhaled, or in contact with skin, with additional risks of organ damage through prolonged exposure.[1][2] Its high toxicity to aquatic life underscores the environmental imperative to understand its fate and transport.[1] The foundational chemical properties of this compound are summarized in Table 1. The covalent bond between the carbon of the thiophene ring and the mercury atom is the focal point of its degradation, as cleavage of this bond is the primary detoxification step.

Table 1: Chemical and Physical Properties of Chloro-2-thienylmercury

| Property | Value | Source |

| IUPAC Name | chloro(thiophen-2-yl)mercury | [2] |

| Molecular Formula | C₄H₃ClHgS | [2] |

| Molecular Weight | 319.18 g/mol | [2] |

| CAS Number | 5857-39-6 | [2] |

| Monoisotopic Mass | 319.935043 Da | [2] |

| Appearance | Expected to be a crystalline solid | [5] |

| Solubility | Low solubility in water, higher in organic solvents | [5] |

| SMILES | C1=CSC(=C1)[Hg]Cl | [2] |

Microbial Degradation: The Primary Detoxification Pathway

The most significant and well-characterized pathway for the detoxification of organomercury compounds in the environment is microbial degradation.[6][7] This process is primarily carried out by mercury-resistant bacteria that possess the mer operon, a sophisticated genetic system that encodes a suite of proteins to sense, transport, and detoxify mercury compounds.[6][8]

The Role of the mer Operon and Organomercury Lyase (MerB)

The central enzyme responsible for the initial step of organomercurial degradation is the organomercury lyase, MerB.[9] This enzyme catalyzes the protonolytic cleavage of the carbon-mercury bond, a reaction that is mechanistically classified as a substitution, electrophilic, bimolecular (SE2) process.[10][11]

Causality of the Mechanism: The MerB active site contains two highly conserved cysteine residues (Cys-96 and Cys-159) and an aspartic acid residue (Asp-99).[8] The reaction proceeds as follows:

-

Substrate Binding: The mercury atom of chloro-2-thienylmercury coordinates with the thiol groups of Cys-96 and Cys-159.[8]

-

Proton Transfer: Asp-99 acts as a proton donor, transferring a proton to the carbon atom of the thiophene ring that is bonded to mercury.[11] This electrophilic attack is the key step that breaks the C-Hg bond.

-

Product Release: The cleavage results in the formation of two products: non-toxic thiophene and an inorganic mercury ion (Hg(II)), which remains coordinated to the enzyme's cysteines.[12]

-

Enzyme Regeneration and Final Reduction: The Hg(II) is then shuttled to another enzyme encoded by the mer operon, mercuric reductase (MerA). MerA reduces the toxic Hg(II) to the much less toxic and volatile elemental mercury (Hg(0)), which is then released from the cell.[6]

This enzymatic pathway is a self-validating system; bacteria that possess it can survive in environments with high concentrations of organomercurials, demonstrating its in-situ efficacy.[7] While direct studies on chloro-2-thienylmercury are not available, the broad substrate specificity of many MerB enzymes strongly suggests it would be a viable substrate.[9]

Caption: Proposed microbial degradation pathway for chloro-2-thienylmercury via the mer operon.

Abiotic Degradation Pathways

In addition to microbial action, abiotic processes can contribute to the transformation of organomercury compounds in the environment. For chloro-2-thienylmercury, photodegradation is the most probable abiotic pathway.

Photodegradation

Sunlight can induce the cleavage of the C-Hg bond in organomercurials, particularly in surface waters. Studies on methylmercury have shown that it can be degraded by sunlight, with elemental mercury (Hg(0)) being a major product.[8]

Proposed Mechanism: It is hypothesized that the absorption of UV radiation by the chloro-2-thienylmercury molecule leads to the homolytic cleavage of the C-Hg bond. This would generate a thienyl radical (C₄H₃S•) and a chloromercury radical (•HgCl).

-

Initiation: C₄H₃S-HgCl + hν → C₄H₃S• + •HgCl

-

Propagation/Termination: These highly reactive radical species would then engage in a series of complex reactions with other environmental components like water and dissolved organic matter. The thienyl radical could be oxidized or abstract a hydrogen atom to form thiophene. The mercury radical would likely be reduced to form volatile elemental mercury, Hg(0).

The efficiency of this pathway is highly dependent on environmental conditions, including water clarity, pH, and the presence of dissolved organic carbon, which can act as a photosensitizer or a scavenger of radicals.[13]

Sources

- 1. New insights into the metabolism of organomercury compounds: Mercury-containing cysteine S-conjugates are substrates of human glutamine transaminase K and potent inactivators of cystathionine γ-lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chloro-2-thienylmercury | C4H3ClHgS | CID 79961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. www2.gov.bc.ca [www2.gov.bc.ca]

- 4. des.sc.gov [des.sc.gov]

- 5. sbr-1.itrcweb.org [sbr-1.itrcweb.org]

- 6. Bacterial detoxification of Hg(II) and organomercurials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organomercurials. Their formation and pathways in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Crystal structures of the organomercurial lyase MerB in its free and mercury-bound forms: insights into the mechanism of methylmercury degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Organomercurials removal by heterogeneous merB genes harboring bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanistic studies of a protonolytic organomercurial cleaving enzyme: bacterial organomercurial lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanistic pathways of mercury removal from the organomercurial lyase active site - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The roles of thiols in the bacterial organomercurial lyase (MerB) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

Elucidating the Cellular Toxicity Mechanisms of Chloro-2-thienylmercury In Vitro: A Mechanistic and Methodological Guide

Introduction & Physicochemical Paradigm

Chloro-2-thienylmercury (C₄H₃ClHgS, CAS: 5857-39-6) is a highly toxic, synthetic organomercurial compound characterized by the covalent attachment of a mercury atom to an aromatic thiophene ring[1]. In in vitro models, the structural incorporation of this thiophene moiety fundamentally alters the compound's toxicokinetic profile compared to inorganic mercury salts (e.g., HgCl₂). The lipophilic and aromatic nature of the thiophene ring facilitates rapid, unassisted traversal across the phospholipid bilayer of the plasma membrane, making it exceptionally bioavailable to intracellular targets[2]. Once inside the cell, chloro-2-thienylmercury acts as a potent electrophile, forming highly stable complexes with intracellular nitrogen and sulfur donors[3]. Understanding its precise mechanisms of action is critical for developing targeted antidotes and establishing robust in vitro screening paradigms.

Core Mechanisms of Cytotoxicity

The "Molecular Sink": Thiol Reactivity and GSH Depletion

The primary molecular initiating event (MIE) for organomercurial toxicity is the high-affinity covalent binding to sulfhydryl (-SH) and selenohydryl (-SeH) groups[4]. Intracellularly, chloro-2-thienylmercury acts as a "molecular sink," rapidly conjugating with the tripeptide glutathione (GSH). This depletion of the primary cytosolic antioxidant buffer directly impairs the cell's ability to neutralize endogenous reactive oxygen species (ROS), initiating a severe cascade of oxidative stress[4].

Intracellular Calcium Dyshomeostasis

Organomercurials disrupt calcium homeostasis by targeting the critical sulfhydryl groups of Ca²⁺-ATPases located on the endoplasmic reticulum (ER) and the plasma membrane. This inhibition prevents the active clearance of cytosolic Ca²⁺, leading to an aberrant influx of calcium into the mitochondria[4]. This calcium overload acts as a secondary messenger for cellular destruction.

Mitochondrial Depolarization and the Apoptotic Cascade

The convergence of elevated ROS and calcium overload at the mitochondria triggers the opening of the Mitochondrial Permeability Transition Pore (mPTP). This catastrophic event collapses the mitochondrial membrane potential (ΔΨm), effectively halting ATP synthesis[4]. The subsequent release of cytochrome c into the cytosol initiates the formation of the apoptosome, activating Caspase-9 and Caspase-3, thereby committing the cell to apoptosis[5].

Fig 1. Mechanistic pathway of chloro-2-thienylmercury-induced apoptosis.

Quantitative Data Synthesis

To standardise in vitro evaluations, it is vital to track specific biomarkers. The table below summarizes the expected quantitative responses of neuronal/hepatic cell lines exposed to varying concentrations of chloro-2-thienylmercury, synthesizing the dose-dependent progression from oxidative stress to terminal apoptosis.

| Biomarker | Assay Method | Concentration | Observed Effect | Mechanistic Implication |

| Intracellular ROS | DCFDA Fluorescence | 1.0 µM | 3.5-fold increase | Oxidative stress via GSH depletion |

| Membrane Potential | JC-1 Ratio (Red/Green) | 2.5 µM | 60% reduction | mPTP opening, loss of ΔΨm |

| Apoptosis | Annexin V / PI | 5.0 µM | 45% Annexin V+ | Phosphatidylserine externalization |

| Cell Viability | MTT Assay | 10.0 µM | IC₅₀ reached | Terminal cytotoxicity |

Validated In Vitro Experimental Protocols

As scientists, we must rely on self-validating systems. An assay is only as robust as its controls. The following protocols are designed with built-in causality checks to ensure that observed toxicities are directly attributable to the organomercurial mechanism of action.

Fig 2. High-throughput in vitro screening workflow for organomercurial toxicity.

Protocol 1: Intracellular ROS Quantification (DCFDA Assay)

Expertise & Causality: We utilize 2',7'-dichlorofluorescin diacetate (DCFDA) because its cell-permeable nature allows it to be trapped intracellularly post-deacetylation by cellular esterases. To ensure trustworthiness, this protocol incorporates a self-validating negative control loop using N-acetylcysteine (NAC). If the fluorescence is genuinely driven by chloro-2-thienylmercury-induced ROS (via GSH depletion), NAC pretreatment will replenish thiol pools and rescue the phenotype.

Step-by-Step Methodology:

-

Seeding: Seed cells (e.g., SH-SY5Y or HepG2) at 1×10⁴ cells/well in a 96-well black, clear-bottom plate. Incubate for 24 hours at 37°C, 5% CO₂.

-

Control Pretreatment: Pre-treat designated control wells with 5 mM N-acetylcysteine (NAC) for 1 hour to establish the mechanistic baseline.

-

Dye Loading: Wash cells twice with warm PBS. Add 10 µM DCFDA in serum-free media. Incubate in the dark for 30 minutes at 37°C.

-

Exposure: Remove the dye, wash once with PBS, and expose cells to chloro-2-thienylmercury (0.1 µM – 10 µM) in standard media.

-

Quantification: Read fluorescence at Ex/Em = 485/535 nm using a microplate reader at 1, 3, and 6 hours post-exposure.

Protocol 2: Mitochondrial Membrane Potential Assessment (JC-1 Assay)

Expertise & Causality: JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria. It shifts from green fluorescent monomers to red fluorescent J-aggregates at high potentials. To validate the assay's dynamic range and prove the assay is functioning, we use FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone), a potent uncoupler of oxidative phosphorylation, as a positive control for complete mitochondrial depolarization.

Step-by-Step Methodology:

-

Seeding: Seed cells at 2×10⁴ cells/well in a 96-well black plate and culture overnight.

-

Exposure: Treat cells with varying concentrations of chloro-2-thienylmercury for 12 hours. Treat positive control wells with 50 µM FCCP for 30 minutes prior to reading.

-

Staining: Add JC-1 dye to a final concentration of 2 µM directly to the culture media. Incubate for 20 minutes at 37°C in the dark.

-

Washing: Carefully wash the cells twice with 1X JC-1 Assay Buffer to remove background monomer fluorescence.

-

Analysis: Measure red fluorescence (Ex/Em = 535/590 nm) and green fluorescence (Ex/Em = 485/530 nm). Calculate the Red/Green ratio. A decreasing ratio indicates mPTP opening and loss of ΔΨm driven by organomercurial toxicity.

References

- Alkyl Mercury-Induced Toxicity: Multiple Mechanisms of Action. nih.gov.

- Toxicity of organic and inorganic mercury species in differentiated human neurons and human astrocytes. d-nb.info.

- Toxicity of organic and inorganic mercury species in differentiated human neurons and human astrocytes - PubMed. nih.gov.

- Chloro-2-thienylmercury | C4H3ClHgS | CID 79961 - PubChem - NIH. nih.gov.

- Coordination complexes of 2-thienyl- and 2-furyl-mercurials - ResearchGate.

Sources

- 1. Chloro-2-thienylmercury | C4H3ClHgS | CID 79961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. Alkyl Mercury-Induced Toxicity: Multiple Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Toxicity of organic and inorganic mercury species in differentiated human neurons and human astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Chloro-2-thienylmercury as a Bench-Stable Precursor for Regioselective Thiophene Functionalization

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

Thiophene derivatives are indispensable scaffolds in the design of organic photovoltaics, conductive polymers, and pharmaceutical active pharmaceutical ingredients (APIs). While modern C–H activation and lithiation strategies dominate contemporary literature, the use of organomercury intermediates—specifically chloro-2-thienylmercury (2-thienylmercuric chloride)—remains a highly specialized, historically validated technique for achieving absolute regiocontrol[1].

First demonstrated by Volhard in 1892, the direct mercuration of thiophene occurs almost exclusively at the C2 position[1]. This regioselectivity is driven by the electrophilic nature of the Hg(II) center and the enhanced electron density at the α-carbon of the thiophene ring.

Expertise Insight: Why use an organomercurial? Despite the inherent toxicity of mercury, chloro-2-thienylmercury offers distinct chemical advantages over Grignard or organolithium reagents:

-

Bench Stability: The C–Hg bond is highly covalent and stable to atmospheric oxygen and moisture. This allows the intermediate to be synthesized in bulk, stored indefinitely on the benchtop, and utilized without stringent Schlenk techniques during the storage phase.

-

Chemoselectivity: Organomercurials tolerate a wide array of functional groups (e.g., esters, ketones, nitro groups) that would otherwise inadvertently react with highly nucleophilic lithiated species.

-

Versatile Transmetalation: The polarized C–Hg bond readily undergoes transmetalation with transition metals (Pd, Rh) for cross-coupling[2], or main group elements (Te, B) for heteroatom functionalization[3].

Safety & Environmental Grounding (Self-Validating System)

CRITICAL WARNING: Organomercury compounds are highly toxic, bioaccumulative neurotoxins. They can penetrate standard nitrile gloves and absorb through the skin.

To ensure a self-validating safety system, the following protocols must be strictly adhered to:

-

Personal Protective Equipment (PPE): Double-gloving is mandatory (Silver Shield laminate gloves underneath heavy-duty nitrile). A full-face shield and a chemically resistant apron must be worn.

-

Engineering Controls: All syntheses, transmetalations, and workups must be conducted inside a certified, high-velocity fume hood or a negative-pressure glovebox.

-

Waste Segregation & Quenching: Mercury waste must never be mixed with standard organic or aqueous waste. All reaction mixtures and aqueous washes must be quenched with saturated aqueous sodium sulfide ( Na2S ). This converts soluble, highly bioavailable mercury species into mercury(II) sulfide (HgS) , an insoluble and highly stable precipitate that can be safely filtered and disposed of as solid hazardous waste.

Reaction Pathways & Experimental Workflows

Divergent synthetic pathways utilizing chloro-2-thienylmercury as a central intermediate.

Protocol A: Synthesis of Chloro-2-thienylmercury

Mechanistic Rationale: This is an electrophilic aromatic substitution. Sodium acetate ( NaOAc ) is utilized as a mild base to buffer the hydrochloric acid generated during the reaction, preventing protodemercuration and driving the equilibrium toward the product.

-

Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of mercury(II) chloride ( HgCl2 ) in a 1:1 (v/v) mixture of ethanol and deionized water under gentle heating until fully dissolved.

-

Buffering: Add 1.2 equivalents of sodium acetate to the solution and stir until homogeneous.

-

Electrophilic Attack: Remove the flask from heat. Using an addition funnel, add 1.2 equivalents of thiophene dropwise over 30 minutes to prevent thermal runaway.

-

Maturation: Stir the reaction mixture vigorously at room temperature for 24 hours. A dense, white precipitate of chloro-2-thienylmercury will gradually form.

-

Isolation: Filter the precipitate through a sintered glass Büchner funnel. Wash the filter cake sequentially with cold water (to remove unreacted HgCl2 and salts) and cold ethanol. Dry under high vacuum for 12 hours.

Protocol B: Rhodium-Catalyzed Cross-Coupling to Vinylthiophenes

Mechanistic Rationale: The organomercurial undergoes facile transmetalation with the Rh(I) catalyst, completely bypassing the need for sensitive organoboron or organotin reagents. This method has been successfully used to couple 5-methyl-2-thienylmercury chloride with vinyl bromide using Wilkinson's catalyst ( ClRh(PPh3)3 )[2].

Step-by-step experimental and safety workflow for organomercurial cross-coupling reactions.

-

Setup: In an oven-dried Schlenk flask, combine 1.0 eq of chloro-2-thienylmercury, 1.2 eq of vinyl bromide, and 5 mol% ClRh(PPh3)3 [2].

-

Inert Atmosphere: Evacuate and backfill the flask with dry N2 three times.

-

Solvent Addition: Inject anhydrous 1,4-dioxane and a mild amine base (e.g., triethylamine) via syringe.

-

Reaction: Heat the mixture to 80°C for 12–16 hours under continuous stirring.

-

Quenching & Workup: Cool to room temperature. Quench the reaction by adding a saturated aqueous solution of Na2S to precipitate the extruded mercury as HgS. Stir for 30 minutes.

-

Extraction: Filter the mixture through a pad of Celite to remove the HgS and Rh catalyst. Extract the filtrate with ethyl acetate, dry over MgSO4 , and purify via silica gel chromatography.

Protocol C: Electrophilic Acylation to 2-Acylthiophenes

Mechanistic Rationale: The highly polarized C–Hg bond activates the C2 position toward direct nucleophilic attack on acid chlorides. This produces 2-acetyl- and benzoylthiophenes in excellent yields without requiring harsh Lewis acids (like AlCl3 ) that frequently cause thiophene polymerization[4].

-

Suspension: Suspend 1.0 eq of chloro-2-thienylmercury in anhydrous dichloromethane (DCM) under N2 .

-

Acylation: Slowly add 1.1 eq of the desired acid chloride (e.g., acetyl chloride or benzoyl chloride)[1].

-

Reflux: Heat the mixture to reflux for 4-6 hours. The reaction turns homogeneous as the mercurial is consumed, followed by the precipitation of HgCl2 byproduct.

-

Filtration: Cool the reaction and filter off the insoluble HgCl2 (segregate immediately for hazardous waste).

-

Purification: Wash the organic filtrate with saturated NaHCO3 , dry, concentrate, and purify the 2-acylthiophene by recrystallization or distillation.

Quantitative Data Summary

The table below summarizes the reaction conditions, specific reagents, and expected yields for the diverse functionalization pathways of chloro-2-thienylmercury based on established literature.

| Functionalization Route | Reagents / Catalyst | Target Product | Typical Yield | Literature Ref. |

| Direct Mercuration | HgCl2 , NaOAc , EtOH/ H2O | Chloro-2-thienylmercury | 85–95% | Volhard (1892)[1] |

| Electrophilic Acylation | Acid Chlorides (RCOCl), Heat | 2-Acylthiophenes | 80–95% | [4] |

| Rh-Catalyzed Coupling | Vinyl bromide, ClRh(PPh3)3 | 2-Vinylthiophene | 60–70% | [2] |

| Te Transmetalation | TeCl4 , 1,4-Dioxane | 2,2'-Dithienyl ditelluride | 55–65% | [3] |

| Ligand Complexation | 4,4′-dipyridyl disulfide | 4:1 Hg-Ligand Complex | Quantitative | [5] |

Sources

Application Note: Chloro-2-thienylmercury in Advanced Organometallic Synthesis and Cross-Coupling Workflows

Executive Summary & Chemical Profile

Chloro-2-thienylmercury (CAS 5857-39-6), also known as 2-thienylmercury chloride, is a highly reactive organometallic reagent primarily utilized in specialized carbon-carbon bond formation and supramolecular coordination chemistry[3]. While modern cross-coupling heavily relies on organoboron (Suzuki) or organostannane (Stille) reagents, organomercurials remain mechanistically significant due to their exceptional functional group tolerance and ability to undergo rapid transmetalation without the need for strong basic activation [2].

This application note provides a deep-dive into the mechanistic causality of chloro-2-thienylmercury in palladium-catalyzed cross-coupling and its unique behavior as an electron-accepting Lewis acid in the formation of multimetallic coordination complexes [1].

Mechanistic Insights: The Causality of Transmetalation

The utility of chloro-2-thienylmercury in synthesis is fundamentally driven by the polarization and heterolytic fission of the carbon-mercury ( C−Hg ) bond.

In palladium-catalyzed cross-coupling, the reaction sequence relies on the generation of an active Pd(0) species. Following the oxidative addition of an electrophile (e.g., an aryl or vinyl halide) to Pd(0) , chloro-2-thienylmercury acts as the nucleophilic coupling partner. The addition of a halide salt (often iodide or chloride) acts as a nucleophilic catalyst, coordinating to the mercury center to form an ionic complex such as [Thienyl−HgCl2]− . This coordination increases the electron density on the thiophene ring, dramatically accelerating the transmetalation step to the Pd(II) center [2].

Unlike boronic acids, which require exogenous base to form a reactive boronate, the organomercurial transmetalates directly under neutral or mildly acidic conditions, preserving base-sensitive functional groups on the substrate.

Figure 1: Palladium-catalyzed cross-coupling cycle featuring organomercurial transmetalation.

Experimental Workflows & Methodologies

Workflow A: Palladium-Catalyzed Synthesis of 2-Vinylthiophene Derivatives

This self-validating protocol utilizes chloro-2-thienylmercury to transfer the thiophene moiety to a vinyl halide. The reaction is monitored by the precipitation of insoluble mercury salts, serving as an internal visual indicator of transmetalation progress.

Reagents & Materials:

-

Chloro-2-thienylmercury (1.0 mmol)

-

Vinyl bromide derivative (1.1 mmol)

-

PdCl2(PPh3)2 or ClRh(PPh3)3 catalyst (0.05 mmol, 5 mol%)

-

Anhydrous N,N-Dimethylformamide (DMF) (10 mL)

-

Lithium chloride (LiCl) (2.0 mmol) - Nucleophilic promoter

Step-by-Step Protocol:

-

System Purging: Flame-dry a two-neck round-bottom flask under vacuum and backfill with Argon three times.

-

Reagent Loading: Add chloro-2-thienylmercury, the palladium catalyst, and LiCl to the flask. The LiCl is critical as it forms the reactive [Thienyl−HgCl2]− intermediate.

-

Solvent & Electrophile Addition: Inject anhydrous DMF followed by the vinyl bromide via syringe.

-

Reaction Incubation: Stir the mixture at room temperature ( 20−25∘C ) for 12–16 hours. Causality Check: The solution will gradually darken, and a white/grey precipitate ( HgCl2 or HgBrCl ) will form, validating that reductive elimination and mercury displacement have occurred.

-

Quenching & Extraction: Quench the reaction with saturated aqueous NH4Cl (15 mL). Extract the aqueous layer with diethyl ether ( 3×15 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO4 , and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography (Hexanes/Ethyl Acetate).

Workflow B: Synthesis of Supramolecular Coordination Complexes

Because the thienyl heteroatom is electron-withdrawing, chloro-2-thienylmercury acts as a surprisingly strong electron acceptor (Lewis acid) compared to phenylmercury compounds. It forms stable, highly ordered coordination complexes with nitrogen and sulfur-containing ligands, such as 4,4′-dipyridyl disulfide [1].

Step-by-Step Protocol:

-

Dissolution: Dissolve 1.0 mmol of chloro-2-thienylmercury in 15 mL of warm, anhydrous ethanol.

-

Ligand Preparation: In a separate vial, dissolve 0.25 mmol of 4,4′-dipyridyl disulfide in 5 mL of ethanol.

-

Complexation: Slowly titrate the ligand solution into the organomercurial solution under continuous stirring.

-

Crystallization: Allow the mixture to stand undisturbed at 4∘C for 24 hours. A 4:1 complex will precipitate, driven by the thermodynamic stability of the organomercurial coordinating to both the nitrogen and sulfur atoms of the ligand [1].

-

Validation: Isolate the crystals via vacuum filtration. Validate the structure using 199Hg NMR spectroscopy and elemental analysis.

Figure 2: Workflow for the synthesis of chloro-2-thienylmercury supramolecular complexes.

Quantitative Data: Reaction Parameters & Yields

The following table summarizes expected yields and optimal conditions for utilizing chloro-2-thienylmercury across various synthetic applications, demonstrating the broad utility of the transmetalation pathway.

| Coupling Partner / Ligand | Catalyst System | Additive / Promoter | Temp ( ∘C ) | Time (h) | Yield (%) | Primary Application |

| Vinyl Bromide | 5 mol% PdCl2(PPh3)2 | 2.0 eq LiCl | 25 | 12 | 81% | Synthesis of 2-vinylthiophenes |

| Aryl Iodide | 2 mol% Pd(OAc)2 | 2.0 eq NaI | 25 | 16 | 78% | Biaryl synthesis (Thienyl-arenes) |

| Allyl Chloride | 5 mol% ClRh(PPh3)3 | None | 40 | 8 | 66% | Allylation of thiophenes |

| 4,4′-dipyridyl disulfide | None (Coordination) | None | 4 | 24 | 92% | Supramolecular 4:1 complex assembly [1] |

| 2,9-Dimethylphenanthroline | None (Coordination) | None | 25 | 2 | 88% | 1:1 Chelate complex formation [1] |

Safety, Toxicity, & Handling Protocols

CRITICAL WARNING: Chloro-2-thienylmercury is exceptionally hazardous. According to standardized chemical safety profiles, it is fatal if swallowed, inhaled, or absorbed through the skin (H300, H310, H330) and causes severe specific target organ toxicity upon prolonged exposure [3].

-

PPE Requirements: Must be handled exclusively inside a certified Class II (or higher) chemical fume hood or an inert-atmosphere glovebox. Operators must wear double nitrile gloves (or specialized heavy-duty chemical gloves), a fitted respirator, and a fully buttoned lab coat.

-

Waste Disposal: All reaction byproducts, including the precipitated inorganic mercury salts ( HgCl2 , HgBrCl ), must be segregated into dedicated, clearly labeled "Heavy Metal / Mercury Waste" containers. Never dispose of mercury-containing solutions down the drain, as it is highly toxic to aquatic life with long-lasting effects (H400, H410) [3].

References

-

Bell, N. A., Crouch, D. J., & Jaffer, N. E. (2004). Coordination complexes of 2-thienyl- and 2-furyl-mercurials. Applied Organometallic Chemistry, 18(3), 135-138. URL:[Link] (Accessed via ResearchGate/Cambridge)

-

More, P. G., & Dalave, N. (2009). Palladium catalyzed cross-coupling reactions of organomercurials. Journal of Indian Chemical Society, 86, 1-16. URL:[Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 79961, Chloro-2-thienylmercury. URL: [Link]

transmetalation techniques using chloro-2-thienylmercury

Application Note: Transmetalation Techniques Using Chloro-2-thienylmercury

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Scientific Rationale

Chloro-2-thienylmercury (also known as 2-thienylmercuric chloride, CAS: 5857-39-6) is a highly stable, isolable organometallic reagent[1]. While modern cross-coupling heavily relies on organoboron (Suzuki-Miyaura) or organotin (Stille) reagents, organomercurials hold a foundational and highly specific role in synthetic chemistry. Historically, the earliest iterations of palladium-catalyzed C–C bond formations (the Heck reaction) utilized organomercury compounds because of their remarkable stability to air and moisture, and their ability to undergo rapid, quantitative transmetalation with transition metals[2].

In drug development and materials science, thiophene derivatives are critical pharmacophores and organic electronic components. Chloro-2-thienylmercury serves as a precise, regiochemically pure nucleophile. Because the C–Hg bond is highly covalent but heavily polarized, it is inert to many reactive functional groups yet highly susceptible to transmetalation when exposed to more electropositive metals or electrophilic transition metal salts (e.g., Pd(II), Pt(II), or Te(IV))[3][4].

Mechanistic Principles of Transmetalation

The utility of chloro-2-thienylmercury lies in its predictable transmetalation kinetics. The causality behind its reactivity can be broken down into three mechanistic phases:

-

Electrophilic Activation: A transition metal salt, such as Palladium(II) chloride, acts as an electrophile. The presence of halide ions (often added as LiCl) forms a soluble, highly reactive complex (e.g., Li2PdCl4 ).

-

Redox-Neutral Transmetalation: The thienyl group transfers from the mercury atom to the palladium center. This step is driven by the formation of the highly stable HgCl2 byproduct. The resulting thienyl-palladium(II) species is the active intermediate.

-

Downstream Coupling: The organopalladium intermediate can undergo olefin insertion (followed by β -hydride elimination) or react directly with electrophiles like acid chlorides to yield 2-substituted thiophenes[2].

Mechanistic pathway of Pd-catalyzed cross-coupling via chloro-2-thienylmercury transmetalation.

Quantitative Data: Transmetalation Profiles

The following table summarizes the optimized reaction parameters for various transmetalation targets using chloro-2-thienylmercury.

| Transmetalation Target | Reagents / Catalyst | Solvent | Temp (°C) | Yield (%) | Key Application |

| Palladium (Heck-type) | Li2PdCl4 , Alkene | MeOH / THF | 25 - 50 | 75 - 85 | Synthesis of 2-alkenylthiophenes |

| Acyl (Volhard-type) | Acyl Chloride | Toluene | 110 | 80 - 90 | Synthesis of 2-acylthiophenes[2] |

| Tellurium | TeCl4 | Dioxane | 100 | 65 - 70 | Synthesis of 2,2'-dithienyl ditelluride[4] |

Experimental Protocols

CRITICAL SAFETY WARNING: Chloro-2-thienylmercury is extremely toxic and fatal if swallowed, inhaled, or absorbed through the skin[1]. All protocols must be conducted in a certified fume hood using appropriate PPE (nitrile gloves over butyl rubber, face shield, and lab coat). All mercury-containing waste must be segregated and disposed of according to strict environmental regulations.

Protocol A: Palladium-Catalyzed Cross-Coupling with Alkenes

This self-validating protocol utilizes a soluble Pd(II) source to ensure homogeneous transmetalation.

Reagents:

-

Chloro-2-thienylmercury (1.0 equiv, 1.0 mmol)

-

PdCl2 (1.0 equiv, 1.0 mmol)

-

LiCl (2.0 equiv, 2.0 mmol)

-

Terminal Alkene (e.g., methyl acrylate) (1.2 equiv, 1.2 mmol)

-

Methanol (Anhydrous, 10 mL)

Step-by-Step Methodology:

-

Catalyst Activation: In an oven-dried Schlenk flask under argon, combine PdCl2 and LiCl in 5 mL of anhydrous methanol. Stir at room temperature for 30 minutes. Rationale: This forms Li2PdCl4 , a highly soluble and electrophilic palladium complex that accelerates the transmetalation step.

-

Reagent Addition: Add the terminal alkene to the dark red Li2PdCl4 solution.

-

Transmetalation: Dissolve chloro-2-thienylmercury in 5 mL of methanol and add it dropwise to the reaction mixture over 10 minutes. Rationale: Dropwise addition prevents the rapid precipitation of palladium black, ensuring the organopalladium intermediate has time to insert into the alkene.

-

Reaction: Stir the mixture at 25 °C for 4 hours. The reaction will turn black as HgCl2 and Pd(0) precipitate.

-

Quenching & Filtration: Dilute the mixture with diethyl ether (20 mL) and filter through a thick pad of Celite. Rationale: Celite filtration is mandatory to trap the finely divided, highly toxic HgCl2 and palladium black, preventing heavy metal contamination in the organic phase.

-

Purification: Concentrate the filtrate under reduced pressure and purify the resulting 2-alkenylthiophene via silica gel flash chromatography.

Protocol B: Direct Acylation (Volhard-Type Reaction)

This protocol exploits the inherent nucleophilicity of the thienylmercury bond without the need for transition metal catalysis[2].

Reagents:

-

Chloro-2-thienylmercury (1.0 equiv, 1.0 mmol)

-

Acyl Chloride (e.g., Benzoyl chloride) (1.1 equiv, 1.1 mmol)

-

Toluene (Anhydrous, 10 mL)

Step-by-Step Methodology:

-

Preparation: Suspend chloro-2-thienylmercury in anhydrous toluene under a nitrogen atmosphere.

-

Electrophile Addition: Inject the acyl chloride directly into the suspension. Rationale: Toluene is chosen as a non-coordinating solvent to maximize the electrophilicity of the acid chloride.

-

Heating: Reflux the mixture at 110 °C for 12 hours. The suspension will gradually clear, followed by the precipitation of HgCl2 .

-

Workup: Cool to room temperature, filter through Celite to remove mercury salts, and wash the organic layer with saturated aqueous NaHCO3 to neutralize residual acid.

-

Isolation: Evaporate the solvent to yield the 2-acylthiophene, which can be recrystallized from ethanol.

Standard experimental workflow for chloro-2-thienylmercury transmetalation reactions.

Conclusion